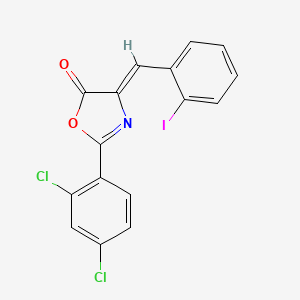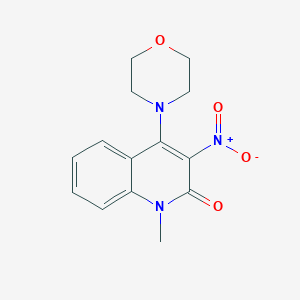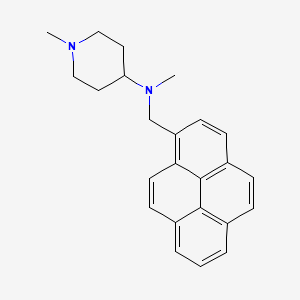![molecular formula C21H15N5O4 B4960595 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]](/img/structure/B4960595.png)
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods and has shown promising results in biochemical and physiological studies.
作用機序
The mechanism of action of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] in cancer cells is not fully understood. However, studies have suggested that the compound induces apoptosis in cancer cells by activating the caspase pathway. The compound has also been found to inhibit the expression of matrix metalloproteinases, which are involved in the migration and invasion of cancer cells.
Biochemical and Physiological Effects:
In addition to its anti-cancer activity, 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] has been found to exhibit other biochemical and physiological effects. Studies have shown that the compound has anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha. Additionally, the compound has been found to exhibit antioxidant activity by scavenging free radicals.
実験室実験の利点と制限
One of the advantages of using 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] in lab experiments is its low toxicity. The compound has been found to be relatively non-toxic to normal cells, which makes it a potential candidate for cancer therapy. However, one of the limitations of using this compound is its poor solubility in water, which makes it difficult to administer in vivo.
将来の方向性
There are several future directions for the research on 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone]. One of the directions is to investigate the molecular mechanism of action of the compound in cancer cells. Additionally, further studies are needed to determine the optimal dosage and administration route of the compound for cancer therapy. Furthermore, the compound can be modified to improve its solubility and bioavailability, which can enhance its therapeutic potential in vivo. Finally, the compound can be tested for its potential applications in other scientific research areas such as neurodegenerative diseases and cardiovascular diseases.
Conclusion:
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] is a chemical compound that has shown potential applications in various scientific research areas. The compound has been synthesized using different methods and has exhibited anti-cancer, anti-inflammatory, and antioxidant activity. Although the compound has some limitations, it has promising therapeutic potential for cancer therapy and other scientific research areas. Further studies are needed to fully understand the molecular mechanism of action of the compound and to improve its solubility and bioavailability.
合成法
The synthesis of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] can be achieved using different methods. One of the commonly used methods is the reaction of 3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione with 3-hydroxybenzohydrazide in the presence of a catalyst such as sodium acetate. The reaction is carried out in a solvent such as ethanol under reflux conditions. The product is obtained as a yellow solid and can be purified using recrystallization.
科学的研究の応用
3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-hydroxyphenyl)hydrazone] has shown potential applications in various scientific research areas. One of the areas where this compound has been extensively studied is cancer research. Studies have shown that this compound exhibits anti-cancer activity against different cancer cell lines such as breast cancer, lung cancer, and colon cancer. The compound has been found to induce apoptosis in cancer cells by activating caspase-3 and caspase-9. Additionally, this compound has been found to inhibit the migration and invasion of cancer cells.
特性
IUPAC Name |
4-[(3-hydroxyphenyl)diazenyl]-5-(4-nitrophenyl)-2-phenyl-1H-pyrazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15N5O4/c27-18-8-4-5-15(13-18)22-23-20-19(14-9-11-17(12-10-14)26(29)30)24-25(21(20)28)16-6-2-1-3-7-16/h1-13,24,27H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAZWOYTXOZDBQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(N2)C3=CC=C(C=C3)[N+](=O)[O-])N=NC4=CC(=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4E)-4-[2-(3-hydroxyphenyl)hydrazinylidene]-5-(4-nitrophenyl)-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-[3-(diphenylmethyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-(4-methylbenzyl)methanamine](/img/structure/B4960553.png)
![5-(3-{1-[(1-ethyl-1H-imidazol-5-yl)methyl]-1H-pyrazol-3-yl}phenyl)-N,N-dimethyl-2-furamide](/img/structure/B4960561.png)
![4-[(3-allyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenyl methanesulfonate](/img/structure/B4960579.png)
![4-(3-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-4-nitrophenyl)-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4960588.png)
![2-(4-chlorophenoxy)-N-{2-[(2,4-dichlorobenzyl)thio]ethyl}acetamide](/img/structure/B4960597.png)
![(2R*,6S*)-4-{[3-(3-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-2,6-dimethylmorpholine](/img/structure/B4960601.png)
![N-{2-[4-(aminosulfonyl)phenyl]ethyl}-N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]acetamide](/img/structure/B4960602.png)
